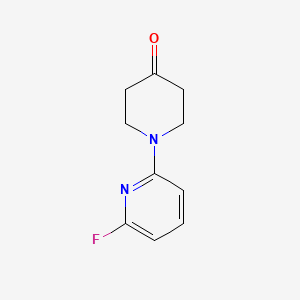

1-(6-fluoro-2-pyridinyl)tetrahydro-4(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound serves as a precursor or intermediate in the synthesis of complex heterocyclic structures, demonstrating its versatility in organic synthesis. For example, studies have explored the conversion of pyrazinones into sulfolene pyridinones, which then act as precursors for pyridinone ortho-quinodimethanes. These intermediates are trapped in situ with dienophiles, enabling the synthesis of diverse heterocyclic compounds through Diels–Alder reactions (Govaerts et al., 2002).

Fluorescent Sensing

This compound and its derivatives have shown potential in the development of fluorescent sensors. A study focused on designing a heteroatom-containing organic fluorophore, showcasing how intramolecular charge transfer (ICT) effects enable the compound to act as a reversible fluorescent pH sensor. This application is significant in both solution and solid states, providing a tool for detecting acidic and basic organic vapors (Yang et al., 2013).

Molecular Structure Analysis

Research has also been conducted on the structural analysis of related compounds, shedding light on their conformation, molecular packing, and intermolecular interactions. For instance, a study on tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular conformations and how they are influenced by different substituents, providing valuable information for the design of new molecules (Sagar et al., 2017).

High-Throughput Synthesis

Another application includes the efficient synthesis of pyridine derivatives through one-pot reactions. These methodologies enable the modular synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, highlighting the compound's role in facilitating diverse chemical syntheses under metal-free conditions (Song et al., 2016).

Thermal and Fluorescent Properties of Polyimides

The compound's derivatives have been used to synthesize new polyimides with high glass transition temperatures and thermal stability. These polyimides exhibit unique UV–vis absorption bands and strong orange fluorescence upon protonation, indicating their potential in materials science for applications requiring thermal stability and fluorescent properties (Wang et al., 2008).

Propriétés

IUPAC Name |

1-(6-fluoropyridin-2-yl)piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-2-1-3-10(12-9)13-6-4-8(14)5-7-13/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDABBWFIBCXQRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2581777.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2581781.png)

![3-(2-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2581782.png)

![5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2581787.png)